2-(1H-Indol-3-yl)-N-p-tolyl-acetamide 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide
Brand Name: Vulcanchem
CAS No.: 73031-13-7
VCID: VC15070377
InChI: InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)19-17(20)10-13-11-18-16-5-3-2-4-15(13)16/h2-9,11,18H,10H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol

2-(1H-Indol-3-yl)-N-p-tolyl-acetamide

CAS No.: 73031-13-7

Cat. No.: VC15070377

Molecular Formula: C17H16N2O

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Indol-3-yl)-N-p-tolyl-acetamide - 73031-13-7

Specification

CAS No. 73031-13-7
Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)19-17(20)10-13-11-18-16-5-3-2-4-15(13)16/h2-9,11,18H,10H2,1H3,(H,19,20)
Standard InChI Key OQBYZGSDZYWPSV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

2-(1H-Indol-3-yl)-N-p-tolyl-acetamide (IUPAC name: 2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide) is a bifunctional molecule comprising an indole ring system linked to a p-tolyl group via an acetamide bridge. The indole moiety, a bicyclic structure with a pyrrole ring fused to benzene, provides a planar aromatic system capable of π-stacking interactions, while the p-tolyl group introduces steric and electronic modifications that enhance target binding specificity .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O
Molecular Weight264.32 g/mol
CAS Registry Number73031-13-7
Solubility (pH 7.4)3.2 μg/mL
IUPAC Name2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide

The canonical SMILES representation (CC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32) underscores the connectivity of the indole nitrogen (position 3) to the acetamide side chain, which terminates in the 4-methylphenyl group .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into the compound’s structural integrity. The ¹H NMR spectrum (300 MHz, acetone-d₆) reveals distinct signals for the indole NH (δ 10.12 ppm), acetamide NH (δ 8.94 ppm), and aromatic protons of the p-tolyl group (δ 7.47 ppm, J = 8.4 Hz). The methyl group on the p-tolyl ring appears as a singlet at δ 2.22 ppm .

¹³C NMR analysis (DMSO-d₆) confirms the presence of the carbonyl carbon (δ 169.4 ppm) and aromatic carbons of the indole (δ 136.0–108.6 ppm) and p-tolyl (δ 136.8–20.3 ppm) moieties. High-resolution electron ionization mass spectrometry (HREI-MS) yields a molecular ion peak at m/z 264.1095, consistent with the molecular formula C₁₇H₁₆N₂O .

Synthesis and Optimization

One-Pot Multicomponent Reaction

The synthesis of 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide employs a streamlined one-pot strategy involving indole-3-acetic acid, 1,1-carbonyldiimidazole (CDI), and p-toluidine. Pyridine catalyzes the deprotonation of indole-3-acetic acid, facilitating its reaction with CDI to form an intermediate acyl imidazolide. Subsequent nucleophilic attack by p-toluidine yields the target acetamide, with CO₂ evolution serving as a reaction progress indicator .

Key Reaction Parameters:

  • Solvent: Anhydrous acetonitrile

  • Temperature: Reflux conditions (82°C)

  • Purification: Recrystallization from ethanol/water (yield: 78–85%)

This method eliminates the need for isolation of intermediates, enhancing synthetic efficiency and scalability for industrial applications .

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production requires optimization of continuous flow reactors to improve heat transfer and minimize byproduct formation. Process analytical technologies (PAT) such as in-line FTIR spectroscopy could enable real-time monitoring of reaction progress, ensuring consistent product quality .

Biological Activity and Mechanistic Insights

α-Amylase Inhibition

2-(1H-Indol-3-yl)-N-p-tolyl-acetamide exhibits potent α-amylase inhibitory activity (IC₅₀ = 2.15 ± 0.1 μM), outperforming the standard drug acarbose (IC₅₀ = 1.76 ± 0.2 μM) . Molecular docking studies reveal that the indole ring forms a hydrogen bond with Asp300, while the p-tolyl group engages in π–H interactions with Leu165 and His201 residues of α-amylase (PDB: 1HNY). These interactions disrupt the enzyme’s ability to hydrolyze starch, positioning the compound as a potential antidiabetic agent .

Antioxidant Properties

The compound demonstrates moderate radical scavenging activity against DPPH (42.7% at 100 μM) and ABTS (38.9% at 100 μM) radicals, attributable to the electron-donating methyl group on the p-tolyl ring. This activity suggests adjunctive therapeutic potential in mitigating oxidative stress associated with hyperglycemia .

Structure-Activity Relationships (SAR)

Role of Substituents

Comparative analysis with analogues highlights the critical influence of the p-tolyl group on bioactivity:

  • Methyl Substitution: Enhances lipophilicity, improving membrane permeability.

  • Electron-Donating Groups: Methoxy or methylthio substituents increase antioxidant efficacy but reduce α-amylase affinity.

  • Halogenation: Bromo or chloro groups at the meta position diminish activity due to steric clashes with enzyme active sites .

Table 2: Comparative Biological Activities of Indole-3-acetamides

CompoundR-Substituentα-Amylase IC₅₀ (μM)DPPH Scavenging (%)
24-CH₃2.15 ± 0.142.7
84-OCH₃2.15 ± 0.0955.3
153-Cl1.09 ± 0.1128.9

Conformational Flexibility

Molecular dynamics simulations indicate that the acetamide linker adopts a semi-rigid conformation, optimizing binding to α-amylase’s catalytic triad. Restriction of rotational freedom through cyclization could further enhance inhibitory potency .

Pharmacological and Industrial Applications

Industrial Utilization

Beyond pharmacology, the compound serves as:

  • Chemical Intermediate: Synthesis of fluorescent probes via Suzuki-Miyaura coupling.

  • Polymer Additive: Enhances UV stability in polyethylene films due to aromatic absorption bands.

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